![molecular formula C13H8BrN3OS B1609915 N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide CAS No. 588730-01-2](/img/structure/B1609915.png)
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Overview
Description
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a member of the thiazolo[5,4-b]pyridine family, which has been extensively studied for its biological activities.
Scientific Research Applications
Synthetic Methods and Ligand Design
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide and related compounds have been synthesized through various methods, contributing to the field of ligand design and coordination chemistry. For example, the treatment of certain pyridine derivatives with benzimidazole leads to acyclic aza-Michael addition products, which upon further reactions, form macrocyclic ligands. These ligands have demonstrated the ability to partake in transmetallation reactions, a process crucial for the development of coordination complexes with potential catalytic applications (Meyer, Dalebrook, & Wright, 2012).
Anticancer and Enzyme Inhibition
Compounds structurally similar to this compound have shown significant potential in anticancer research. For instance, substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis and cancer progression. These inhibitors have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents (Borzilleri et al., 2006).
Material Science and Catalysis
In the realm of material science and catalysis, the functionalization of similar compounds has led to the development of new materials with unique properties. For example, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives have expanded the library of materials available for various applications, including catalysis and material synthesis. These compounds have been characterized using advanced techniques such as NMR, FT-IR, and LC-MS analysis, providing a deep understanding of their structural and chemical properties (Achugatla, Ghashang, & Guhanathan, 2017).
Chemical Reactions and Mechanistic Studies
The study of N-sulfinyl compounds, including those related to this compound, has provided insights into novel chemical reactions and mechanisms. For instance, the reaction of benzamide with thionyl chloride in the presence of pyridine produces N-sulfinylbenzamide, which reacts with styrene oxide to give various products. These studies contribute to the understanding of reaction pathways and the development of new synthetic methods (Tsuge & Mataka, 1971).
Mechanism of Action
Target of Action
The primary target of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer therapy.
Result of Action
The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .
properties
IUPAC Name |
N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTYDBWSMIMCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451478 | |
Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
588730-01-2 | |
Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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